3-(Difluoromethyl)-4-fluorotoluene
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Overview
Description
3-(Difluoromethyl)-4-fluorotoluene is an organic compound characterized by the presence of both difluoromethyl and fluorine substituents on a toluene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4-fluorotoluene typically involves the introduction of difluoromethyl and fluorine groups onto a toluene ring. One common method is the difluoromethylation of a pre-fluorinated toluene derivative. This can be achieved through various approaches, including:
Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl sulfonium salts under mild conditions.
Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated in situ from difluoromethyl halides and strong bases.
Radical Difluoromethylation: Utilizing photoredox catalysis to generate difluoromethyl radicals that react with the aromatic ring.
Industrial Production Methods: Industrial production of this compound often involves scalable processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of robust catalysts to facilitate the difluoromethylation and fluorination steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-4-fluorotoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are frequently used.
Major Products:
Oxidation: Formation of difluoromethylbenzoic acid or difluoromethylbenzaldehyde.
Reduction: Conversion to 4-fluorotoluene.
Substitution: Introduction of bromine or nitro groups on the aromatic ring.
Scientific Research Applications
3-(Difluoromethyl)-4-fluorotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-fluorotoluene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the presence of fluorine atoms can increase the compound’s metabolic stability by resisting enzymatic degradation .
Comparison with Similar Compounds
3-(Trifluoromethyl)-4-fluorotoluene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Fluorotoluene: Lacks the difluoromethyl group, resulting in different chemical properties.
3-(Difluoromethyl)benzene: Similar difluoromethyl group but without the additional fluorine atom on the aromatic ring.
Uniqueness: 3-(Difluoromethyl)-4-fluorotoluene is unique due to the combined presence of both difluoromethyl and fluorine substituents, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C8H7F3 |
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Molecular Weight |
160.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7F3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3 |
InChI Key |
ZQTWRUDZIRSXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(F)F |
Origin of Product |
United States |
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